molecular formula C20H20ClN5O2S B2637807 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-07-5

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2637807
CAS No.: 851970-07-5
M. Wt: 429.92
InChI Key: GTIVCMRNNXEBGP-UHFFFAOYSA-N
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Description

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Key substituents include:

  • A 3-chlorophenylpiperazine group at position 5, which is known to modulate receptor binding (e.g., serotonin or dopamine receptors) due to its aromatic and basic amine properties .
  • A methyl group at position 2 and a hydroxyl group at position 6, which influence solubility and hydrogen-bonding capacity.

This compound’s design likely targets central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and triazole motifs in neuroactive pharmaceuticals .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-6-3-11-28-16)25-9-7-24(8-10-25)15-5-2-4-14(21)12-15/h2-6,11-12,17,27H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIVCMRNNXEBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H24ClN5O2S and a molecular weight of 506.02 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity :
    • Several studies have demonstrated that derivatives of piperazine and thiazole exhibit significant antibacterial properties against various strains. For instance, compounds with similar piperazine structures showed effective inhibition against Gram-positive and Gram-negative bacteria .
    • A comparative study indicated that modifications in the piperazine moiety influence antibacterial potency, with electron-donating substituents enhancing activity .
  • Anticancer Potential :
    • The thiazolo-triazole framework has been linked to anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .
    • Specific derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window .
  • Enzyme Inhibition :
    • The compound's structure allows it to interact with key enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders .
    • In vitro studies reported IC50 values indicating potent enzyme inhibition comparable to standard drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial5.0
Compound BAnticancer10.2
Compound CAChE Inhibition3.8
Compound DUrease Inhibition1.5

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Piperazine Derivative :
    • The initial step involves synthesizing the piperazine ring through nucleophilic substitution reactions involving chlorinated phenyl groups.
  • Coupling Reactions :
    • Subsequent coupling reactions with furan derivatives lead to the formation of the desired thiazolo-triazole structure.
  • Purification and Characterization :
    • The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry to confirm structural integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound 5g [(E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one] shares the thiazolo-triazole core and furan substituent with the target compound but differs in the 6-position (ketone vs. hydroxyl group) and the absence of a piperazine moiety. This results in:

  • Lower melting point (176–178°C vs. unreported for the target), suggesting reduced crystallinity due to fewer hydrogen-bond donors .
  • Higher synthesis yield (71% vs.

Compound 6c [(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one] replaces the 3-chlorophenyl group with a 2-hydroxyethylpiperazine , enhancing hydrophilicity. This modification could improve aqueous solubility but reduce CNS penetration due to increased polarity .

Piperazine Derivatives

Compound 20a [4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione] demonstrates the impact of piperazine positioning . Its triazole-thione core and bulky substituents result in an 82% yield, suggesting robust synthetic accessibility for piperazine-containing analogs . However, the thione group may reduce metabolic stability compared to the hydroxyl group in the target compound.

Compound 5-((3-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () features an ethyl group on both the piperazine and thiazolo-triazole core.

Aromatic Substituent Variations

Compound 4 [4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole] highlights the role of halogenated aryl groups . The dual fluorophenyl groups enhance planarity and rigidity, favoring crystallinity (triclinic symmetry) but possibly reducing conformational flexibility for receptor binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity Insights Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazol 3-Chlorophenylpiperazine, furan-2-ylmethyl, -OH N/A N/A Hypothesized CNS activity N/A
(E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5g) Thiazolo[3,2-b][1,2,4]triazol Furan-2-ylmethyl, =O at C6 71 176–178 Moderate solubility
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) 1,2,4-Triazole-thione 3-Chlorophenyl, phenylpiperazine 78 N/A High yield, metabolic concerns
5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol 3-Chlorophenyl, 4-ethylpiperazine, ethyl N/A N/A Increased lipophilicity

Key Findings and Implications

Piperazine Positioning: The 3-chlorophenylpiperazine group in the target compound likely enhances receptor affinity compared to non-aromatic piperazine derivatives (e.g., 6c) .

Hydroxyl vs. Ketone : The C6 hydroxyl group may improve hydrogen-bonding interactions with biological targets compared to ketone-containing analogs (e.g., 5g) .

Synthetic Feasibility : High yields in piperazine-thiazole hybrids (e.g., 20a at 78%) suggest viable routes for scaling the target compound’s synthesis .

Structural Rigidity : Bulky aryl groups (e.g., in 4) improve crystallinity but may limit conformational adaptability for binding .

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